

L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ chemical structure and properties

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Compound of Interest

Compound Name: *L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$*

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An In-depth Technical Guide to L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$

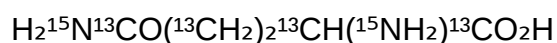
Introduction

L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ is a stable isotope-labeled form of the non-essential amino acid L-glutamine.[1] In this molecule, all five carbon atoms are replaced with the heavy isotope Carbon-13 (^{13}C), and both nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (^{15}N). This isotopic enrichment makes it an invaluable tool for researchers in metabolism, metabolomics, and proteomics, serving as a tracer to delineate the metabolic fate of glutamine in various biological systems.[2] Its applications are particularly prominent in cancer metabolism research, where glutamine plays a central role in fueling cell growth and proliferation.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and pathway visualizations.

Chemical Structure and Properties

L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ is structurally identical to its unlabeled counterpart, with the exception of the isotopic composition of its carbon and nitrogen atoms. The heavy isotopes do not significantly alter the chemical behavior of the molecule in biological systems, allowing it to be processed by enzymes and incorporated into metabolic pathways just like natural glutamine.[1]

The structure is as follows:



Physicochemical Properties

A summary of the key quantitative properties of L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ is presented below.

Property	Value	Reference(s)
Synonyms	L-Glutamic acid 5-amide- $^{13}\text{C}_5,^{15}\text{N}_2$, L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$	
Molecular Formula	$^{13}\text{C}_5\text{H}_{10}^{15}\text{N}_2\text{O}_3$	[1][5]
Molecular Weight	153.09 g/mol	[1]
CAS Number (Labeled)	285978-14-5	[1][2][5]
CAS Number (Unlabeled)	56-85-9	[2]
Appearance	Solid	[1]
Melting Point	185 °C (decomposes)	
Isotopic Purity	≥ 98 atom % ^{13}C ; ≥ 98 atom % ^{15}N	
Storage Conditions	Room temperature, protected from light and moisture	[2]

Core Applications in Research

The primary utility of L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ lies in its role as a metabolic tracer. By introducing it into cell cultures or in vivo models, scientists can track the labeled carbon and nitrogen atoms as they are incorporated into downstream metabolites. This enables the precise mapping and quantification of metabolic fluxes.

- **Metabolic Flux Analysis (MFA):** It is used to measure the rates of metabolic reactions within a biological system, providing insights into cellular physiology and dysfunction.[1]
- **Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):** While less common than labeled arginine or lysine, labeled glutamine can be used in SILAC-based quantitative proteomics to study protein turnover and expression.[1]

- **Metabolomics and Proteomics:** It serves as an internal standard for accurate quantification of glutamine in complex biological samples using mass spectrometry or NMR.[\[2\]](#)[\[6\]](#)
- **Cancer Metabolism:** Researchers use it extensively to study how cancer cells reprogram their metabolism, particularly the pathway of glutaminolysis, where glutamine is a key substrate for the TCA cycle.[\[3\]](#)[\[7\]](#)
- **NMR Spectroscopy:** The compound is suitable for nuclear magnetic resonance (NMR) studies. Hyperpolarized forms have been developed to enhance signal strength, enabling real-time, in vivo monitoring of enzyme activity, such as glutaminase.[\[8\]](#)[\[9\]](#)

Experimental Protocols

In Vivo Stable Isotope Tracing in a Mouse Xenograft Model

This protocol is adapted from methodologies for studying tumor metabolism in vivo.[\[7\]](#)[\[10\]](#)

Objective: To measure the incorporation of glutamine-derived carbons and nitrogens into tumor metabolites.

Methodology:

- **Tracer Preparation:** Prepare a solution of L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ at 36.2 mg/mL (0.2 M) in sterile phosphate-buffered saline (PBS).[\[7\]](#) Ensure the solution is sterile-filtered before use.
- **Animal Model:** Use mice bearing tumor xenografts. The specific mouse strain (e.g., NOD/SCID) will depend on the tumor model.[\[7\]](#)
- **Tracer Administration:** Administer the tracer solution via bolus tail vein injections. To achieve sufficient isotopic enrichment in tumors, repeated injections (e.g., three injections of 200 μL each, 15 minutes apart) are often necessary.[\[7\]](#)[\[10\]](#)
- **Sample Collection:** At a predetermined time point after the final injection (e.g., 15-30 minutes), euthanize the mouse according to IACUC-approved protocols.
- **Tissue Harvesting:** Rapidly excise the tumor and other organs of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.

- Storage: Store the frozen tissue samples at -80°C until metabolite extraction.

Metabolite Extraction and LC-MS/MS Analysis

This protocol outlines the extraction of polar metabolites and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To identify and quantify L-Glutamine- $^{13}\text{C}_5$, $^{15}\text{N}_2$ and its labeled downstream metabolites.

Methodology:

- Metabolite Extraction:
 - Homogenize the frozen tissue sample (~20-50 mg) in a pre-chilled 80% methanol solution. [\[4\]](#)
 - Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
 - Collect the supernatant containing the polar metabolites. Dry the supernatant using a vacuum centrifuge.
- Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
- LC-MS/MS Analysis:
 - Chromatography: Perform liquid chromatography using a C18 or HILIC column to separate glutamine from other metabolites. [\[4\]](#)[\[11\]](#) A typical gradient might involve water and acetonitrile with additives like formic acid. [\[12\]](#)
 - Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. [\[11\]](#)[\[12\]](#)

- MRM Transitions: Set the instrument to monitor the specific mass transition for L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$. The precursor ion will have an m/z of 154.1, and a common product ion has an m/z of 89.1.[11][12]
- Data Analysis: Integrate the peak areas for the labeled parent compound and its downstream metabolites (e.g., $^{13}\text{C}_5,^{15}\text{N}_1$ -Glutamate, $^{13}\text{C}_4$ -Succinate) to determine isotopic enrichment and map metabolic pathways.
- Important Note: Be aware of the potential for in-source cyclization of glutamine to pyroglutamic acid, which can be an artifact of ESI-MS analysis. Chromatographic separation of these compounds and the use of isotopic internal standards are crucial for accurate quantification.[11][12]

Mandatory Visualizations

Glutaminolysis Pathway

The following diagram illustrates the entry of L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ into the Tricarboxylic Acid (TCA) cycle, a process known as glutaminolysis.

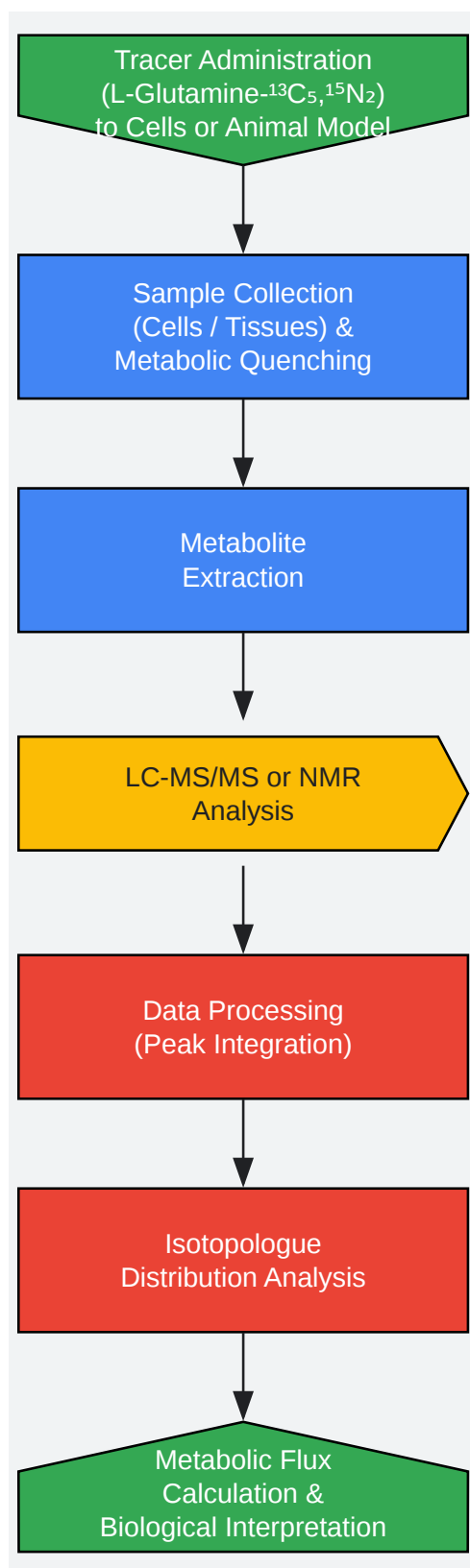


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Caption: Metabolic fate of L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ via glutaminolysis into the TCA cycle.

Experimental Workflow for Metabolic Tracing

This diagram outlines the typical workflow for a stable isotope tracing experiment using L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$.



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Caption: A typical experimental workflow for stable isotope-resolved metabolomics.

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